molecular formula C11H15N5 B2646957 Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine CAS No. 1340146-25-9

Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine

Cat. No.: B2646957
CAS No.: 1340146-25-9
M. Wt: 217.276
InChI Key: NMMSIKWEPWATEM-UHFFFAOYSA-N
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Description

Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenylethyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with a phenylethyl group.

    Tetrazole: The parent compound of the tetrazole ring.

    Methylamine: A simple amine with a methyl group.

Uniqueness

Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine is unique due to the combination of the phenylethyl group and the tetrazole ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-12-9-11-13-14-15-16(11)8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSIKWEPWATEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340146-25-9
Record name methyl({[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl})amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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